5-(Piperidin-4-yl)nicotinonitrile dihydrochloride
Description
5-(Piperidin-4-yl)nicotinonitrile dihydrochloride is a bicyclic organic compound comprising a pyridine ring fused with a piperidine moiety, functionalized with a nitrile group at the 3-position of the pyridine. The dihydrochloride salt form enhances aqueous solubility, making it advantageous for pharmaceutical and biochemical applications. Piperidine derivatives are widely studied for their conformational flexibility and ability to interact with biological targets, particularly in central nervous system disorders and enzyme inhibition .
Properties
IUPAC Name |
5-piperidin-4-ylpyridine-3-carbonitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10;;/h5,7-8,10,13H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHQLCORUZAWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CC(=C2)C#N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride typically involves the reaction of nicotinonitrile with piperidine under specific conditions. One common method is the nucleophilic substitution reaction, where nicotinonitrile is treated with piperidine in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.
Scientific Research Applications
Chemistry: In chemistry, 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors in the body, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride is compared with three nicotinonitrile derivatives and a piperidine-based analog (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents | Salt Form |
|---|---|---|---|---|---|
| This compound | C11H14Cl2N4 | 285.16 | ≥95%* | Piperidin-4-yl, nitrile | Dihydrochloride |
| 6-Cyclopropyl-2-methylnicotinonitrile | C10H10N2 | 158.20 | 95% | Cyclopropyl, methyl, nitrile | Free base |
| 2-Chloro-4-iodonicotinonitrile | C6H2ClIN2 | 280.45 | N/A | Chloro, iodo, nitrile | Free base |
| 4-(Diphenylmethoxy)piperidine Hydrochloride | C18H22ClNO | 303.83 | N/A | Diphenylmethoxy | Hydrochloride |
*Assumed based on purity standards of analogous compounds in .
Structural and Functional Differences
Substituent Effects: The piperidine ring in this compound provides a basic nitrogen, enabling salt formation and enhancing solubility. In contrast, 6-Cyclopropyl-2-methylnicotinonitrile lacks ionizable groups, reducing water solubility but improving lipophilicity .
Salt Form and Solubility: The dihydrochloride form of the target compound contrasts with the free-base nicotinonitriles (e.g., 6-Cyclopropyl-2-methylnicotinonitrile), which may require organic solvents for dissolution. 4-(Diphenylmethoxy)piperidine Hydrochloride shares the hydrochloride salt but lacks the pyridine-nitrile motif, limiting direct pharmacological comparisons .
Synthetic Utility: The nitrile group in this compound serves as a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids or conversion to tetrazoles). This is less feasible in halogenated analogs like 2-Chloro-4-iodonicotinonitrile, where halogens dominate reactivity .
Biological Activity
5-(Piperidin-4-yl)nicotinonitrile dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H13Cl2N3
- CAS Number : 1137949-73-5
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The compound is believed to act as a modulator of neurotransmitter systems, particularly through nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological disorders.
Pharmacological Effects
-
Neuroprotective Activity :
- Research indicates that compounds with similar piperidine structures exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in synaptic clefts. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Antimicrobial Activity :
- Antifibrotic Properties :
Case Studies and Experimental Data
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride?
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodological Answer: Conduct pH-dependent stability assays using NMR (e.g., H, C) and mass spectrometry (MS) to monitor degradation products. For example, incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Track protonation shifts in the piperidine ring (δ 2.5–3.5 ppm) and nitrile group stability (C≡N stretching at ~2200 cm via FTIR) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer: Prioritize receptor-binding assays (e.g., radioligand displacement for GPCRs) and enzyme inhibition studies (e.g., kinase panels). Use HEK293 or CHO-K1 cells transfected with target receptors. For nitrile-containing compounds, assess metabolic stability via cytochrome P450 (CYP) inhibition assays .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanisms involving this compound?
- Methodological Answer: Apply quantum mechanical (QM) calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify rate-limiting steps. For example, conflicting data on nitrile group reactivity (nucleophilic vs. electrophilic behavior) can be resolved by analyzing frontier molecular orbitals (FMOs) and charge distribution . Pair computational results with kinetic isotope effect (KIE) studies to validate mechanistic hypotheses.
Q. What strategies address discrepancies in bioactivity data across different cell lines?
- Methodological Answer: Perform cell-type-specific transcriptomic profiling to identify confounding factors (e.g., receptor isoform expression, efflux transporters). Normalize activity data using cytotoxicity controls (e.g., MTT assay). For instance, discrepancies in IC values between HeLa and A549 cells may arise from differential expression of ABC transporters .
Q. How can cross-disciplinary approaches enhance applications of this compound in materials science?
- Methodological Answer: Integrate supramolecular chemistry principles to design coordination polymers or metal-organic frameworks (MOFs). The piperidine-nitrogen and nitrile group can act as ligands for transition metals (e.g., Cu, Zn). Characterize materials via XRD and BET surface area analysis .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer: Analyze solvent parameters (Hildebrand solubility parameter, δ) and hydrogen-bonding capacity. For example, low solubility in water (δ = 47.8 MPa) but high solubility in DMSO (δ = 26.7 MPa) suggests dominant hydrophobic interactions. Use Hansen solubility parameters (HSPs) to refine solvent selection .
Methodological Tables
Q. Table 1: Key Analytical Techniques for Characterization
| Technique | Application | Critical Parameters |
|---|---|---|
| H NMR | Proton environment analysis | δ 2.5–3.5 ppm (piperidine ring) |
| FTIR | Functional group identification | C≡N stretch at ~2200 cm |
| HPLC-MS | Purity assessment and degradation | Retention time, m/z 252.2 [M+H] |
Q. Table 2: Stability-Influencing Factors
| Factor | Impact on Stability | Mitigation Strategy |
|---|---|---|
| pH < 5 | Protonation-induced degradation | Use citrate buffer (pH 5–6) |
| Light exposure | Nitrile photolysis | Store in amber glass, -20°C |
| Oxidative agents | Piperidine ring oxidation | Add 0.1% BHT (antioxidant) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
